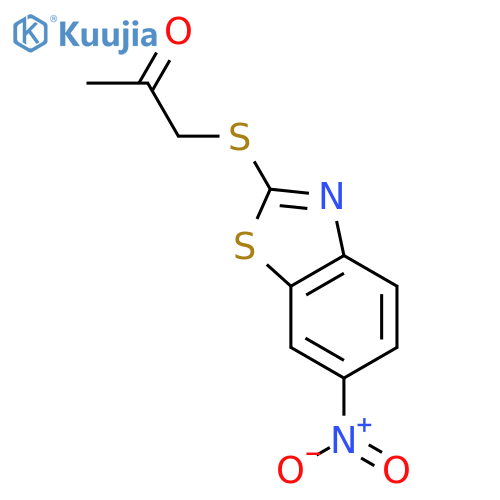

Cas no 532951-91-0 (1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone)

532951-91-0 structure

商品名:1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone

CAS番号:532951-91-0

MF:C10H8N2O3S2

メガワット:268.31212

MDL:MFCD03356976

CID:891825

1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone 化学的及び物理的性質

名前と識別子

-

- 1-((6-Nitrobenzo[d]thiazol-2-yl)thio)propan-2-one

- 1-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one

- 1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone(SALTDATA: FREE)

- CHEMBRDG-BB 7267234

- 1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)THIO]ACETONE

- AC1NLL1V

- AG-F-82662

- CTK4J7470

- MolPort-002-933-496

- STK032378

- 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone

-

- MDL: MFCD03356976

- インチ: InChI=1S/C10H8N2O3S2/c1-6(13)5-16-10-11-8-3-2-7(12(14)15)4-9(8)17-10/h2-4H,5H2,1H3

- InChIKey: OCUJHKVWCDVONX-UHFFFAOYSA-N

- ほほえんだ: CC(=O)CSC1=NC2=C(C=C(C=C2)[N+](=O)[O-])S1

計算された属性

- せいみつぶんしりょう: 267.99800

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

じっけんとくせい

- PSA: 129.32000

- LogP: 3.40880

1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N498758-50mg |

1-[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetone |

532951-91-0 | 50mg |

$ 50.00 | 2022-06-03 | ||

| 1PlusChem | 1P00DBA9-1g |

1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |

532951-91-0 | 95% | 1g |

$43.00 | 2025-02-26 | |

| A2B Chem LLC | AG20353-5g |

1-[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetone |

532951-91-0 | 95% | 5g |

$111.00 | 2024-04-19 | |

| Ambeed | A670170-5g |

1-((6-Nitrobenzo[d]thiazol-2-yl)thio)propan-2-one |

532951-91-0 | 95+% | 5g |

$104.0 | 2024-04-18 | |

| eNovation Chemicals LLC | Y1251033-5g |

1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |

532951-91-0 | 95% | 5g |

$175 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1251033-1g |

1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |

532951-91-0 | 95% | 1g |

$85 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1251033-1g |

1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |

532951-91-0 | 95% | 1g |

$85 | 2025-02-28 | |

| TRC | N498758-500mg |

1-[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetone |

532951-91-0 | 500mg |

$ 80.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1251033-5g |

1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |

532951-91-0 | 95% | 5g |

$175 | 2024-06-06 | |

| 1PlusChem | 1P00DBA9-5g |

1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |

532951-91-0 | 95% | 5g |

$128.00 | 2025-02-26 |

1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

532951-91-0 (1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬